Regiochemical Differentiation: 2-Aryl-thiazole-4-carboxylic acid versus 4-Aryl-thiazole-2-carboxylic acid Scaffold
The target compound positions the carboxylic acid at the thiazole 4-position and the 3,4-dichlorophenyl group at the 2-position, whereas the regioisomer 4-(3,4-dichlorophenyl)thiazole-2-carboxylic acid (CAS 952959-38-5) swaps these substituent positions. This regioisomeric distinction is critical in medicinal chemistry: the 2-aryl-thiazole-4-carboxylic acid scaffold is a privileged intermediate for generating amide libraries targeting kinase ATP-binding pockets, while the 4-aryl-thiazole-2-carboxylic acid scaffold has been more specifically associated with c-Met kinase inhibition in anticancer research . The difference in the position of the carboxylic acid relative to the ring nitrogen alters the pKa of the acid group and the geometry of hydrogen-bonding interactions in derived amides and esters. No direct head-to-head comparison data between these two regioisomers was identified in the accessible literature; the differentiation is based on class-level scaffold analysis.
| Evidence Dimension | Regiochemistry: position of carboxylic acid and aryl substituents on the thiazole ring |
|---|---|
| Target Compound Data | 2-(3,4-dichlorophenyl) substituent at thiazole C2; carboxylic acid at thiazole C4 (CAS 1094263-32-7, InChI Key: DWDLMDDOUHTLON-UHFFFAOYSA-N) |
| Comparator Or Baseline | 4-(3,4-dichlorophenyl) substituent at thiazole C4; carboxylic acid at thiazole C2 (CAS 952959-38-5); also 2-(3,4-dichlorobenzyl)thiazole-4-carboxylic acid (CAS 1216305-01-9) with a methylene spacer |
| Quantified Difference | Distinct connectivity: C2-aryl vs. C4-aryl regioisomerism yields non-interchangeable derivatives. The benzyl analog (CAS 1216305-01-9) has MW 288.15 vs. 274.12 for the target compound, reflecting the CH₂ spacer. |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI Key, and molecular formula data from PubChem |
Why This Matters
For procurement, selecting the correct regioisomer is essential because downstream amide or ester derivatives will have fundamentally different three-dimensional pharmacophores, directly impacting SAR campaigns and patent strategy.
